molecular formula C11H12N2O3 B12560234 Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate CAS No. 144055-02-7

Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate

Cat. No.: B12560234
CAS No.: 144055-02-7
M. Wt: 220.22 g/mol
InChI Key: OOJCFLOUYUWLQI-UHFFFAOYSA-N
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Description

Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a carbamate group. This compound is of interest in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate typically involves the reaction of methyl N-phenyl carbamate with an appropriate isocyanate precursor. One common method is the catalytic decomposition of methyl N-phenyl carbamate using a bismuth oxide (Bi2O3) catalyst. The reaction is carried out at elevated temperatures, often around 723 K, in the presence of o-dichlorobenzene as a solvent . The optimized conditions include a catalyst-to-substrate ratio of 0.05 and a reaction time of 60 minutes, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines and alcohols are commonly used to react with the isocyanate group.

    Oxidizing Agents: Agents such as potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride is often employed for reduction reactions.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from the hydrolysis of the carbamate group.

Scientific Research Applications

Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The molecular targets include amino groups on proteins and nucleic acids, which can result in the modification of their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isocyanate: Similar in structure but lacks the carbamate group.

    Methyl N-Phenyl Carbamate: Precursor in the synthesis of Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate.

    Urea Derivatives: Compounds with similar reactivity due to the presence of the isocyanate group.

Uniqueness

This compound is unique due to the combination of the isocyanate and carbamate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

144055-02-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl N-[[3-(isocyanatomethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)13-7-10-4-2-3-9(5-10)6-12-8-14/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

OOJCFLOUYUWLQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC(=CC=C1)CN=C=O

Origin of Product

United States

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